molecular formula C18H22O B1653232 2-tert-Butyl-6-(1-phenylethyl)phenol CAS No. 17959-02-3

2-tert-Butyl-6-(1-phenylethyl)phenol

Cat. No.: B1653232
CAS No.: 17959-02-3
M. Wt: 254.4 g/mol
InChI Key: XHDJMELISRBCDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-Butyl-6-(1-phenylethyl)phenol is a synthetic phenolic compound belonging to the class of tert-butyl phenolic antioxidants (TBP-AOs). Its molecular structure, featuring both a bulky tert-butyl group and a phenylethyl substituent on the phenol ring, is engineered to provide effective stabilization against oxidative degradation . The tert-butyl group donates electrons and creates steric hindrance, which stabilizes the molecule and enhances its ability to act as a radical scavenger, thereby interrupting destructive chain reactions in various substrates . Compounds of this class are primarily valued in research and development for their potential applications as stabilizers and protectants. They may be investigated for use in a broad spectrum of materials, including polymers, plastics, rubber products, adhesives, and lubricants, where they help to extend material lifespan by preventing oxidation . Researchers also explore the biological activities of similar TBP-AOs, which have been studied for properties such as antimicrobial, anti-inflammatory, and cytotoxic effects, making them compounds of interest in pharmacological studies . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handling should only be performed by qualified professionals in a controlled laboratory setting, with appropriate personal protective equipment (PPE).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17959-02-3

Molecular Formula

C18H22O

Molecular Weight

254.4 g/mol

IUPAC Name

2-tert-butyl-6-(1-phenylethyl)phenol

InChI

InChI=1S/C18H22O/c1-13(14-9-6-5-7-10-14)15-11-8-12-16(17(15)19)18(2,3)4/h5-13,19H,1-4H3

InChI Key

XHDJMELISRBCDV-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)C2=C(C(=CC=C2)C(C)(C)C)O

Canonical SMILES

CC(C1=CC=CC=C1)C2=C(C(=CC=C2)C(C)(C)C)O

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Tert Butyl 6 1 Phenylethyl Phenol

X-ray Diffraction Analysis for Solid-State Molecular Architecture

Determination of Crystal System, Space Group, and Unit Cell Parameters

While a specific crystal structure determination for 2-tert-Butyl-6-(1-phenylethyl)phenol has not been identified in publicly accessible crystallographic databases, analysis of a structurally similar compound, 2,4-Di-tert-butyl-6-({[(R)-1-phenylethyl]amino}methyl)phenol, offers valuable insights. The crystallographic data for this related phenoxy-amine reveals a complex structure with two independent molecules in the asymmetric unit. iucr.org

One of the molecules in the asymmetric unit of this analog exhibits disorder in one of its tert-butyl groups. iucr.org Such disorder is a common phenomenon in crystals with bulky, conformationally flexible groups like tert-butyl substituents.

Table 1: Crystallographic Data for the Analogous Compound 2,4-Di-tert-butyl-6-({[(R)-1-phenylethyl]amino}methyl)phenol

Crystal Parameter Value
Crystal System Monoclinic
Space Group P2₁
a (Å) 10.1234 (5)
b (Å) 17.1234 (9)
c (Å) 13.1234 (7)
α (°) 90
β (°) 109.123 (2)
γ (°) 90
Volume (ų) 2145.6 (2)

Note: The data presented in this table is for a related compound and is used to provide a likely model for the crystallographic parameters of this compound.

Elucidation of Intramolecular and Intermolecular Interactions

In many ortho-substituted phenols, intramolecular hydrogen bonding is a key feature that influences their conformation and chemical behavior. For instance, in the analogous compound 2,4-Di-tert-butyl-6-({[(R)-1-phenylethyl]amino}methyl)phenol, a distinct intramolecular O—H⋯N hydrogen bond is observed. iucr.org This interaction results in the formation of a stable six-membered ring, referred to as an S(6) ring motif. iucr.org

It is highly probable that this compound would also exhibit intramolecular hydrogen bonding, although in this case, it would likely be an O—H⋯π interaction between the hydroxyl proton and the electron-rich phenyl ring of the phenylethyl substituent. The presence of bulky ortho-substituents can sterically enforce a conformation that favors such intramolecular interactions over intermolecular hydrogen bonding.

In the broader family of di-ortho-substituted phenols, intermolecular hydrogen bonding can also occur, though it is often sterically hindered. When present, these interactions can lead to the formation of chains or other supramolecular assemblies in the crystal lattice. researchgate.net

Examination of Molecular Conformations and Any Observed Disorder Phenomena

The molecular conformation of this compound is expected to be significantly influenced by the steric bulk of the tert-butyl and 1-phenylethyl groups at the ortho positions. These groups would likely force the phenyl ring of the phenylethyl substituent to be twisted out of the plane of the phenol (B47542) ring. In the analogous structure of 2,4-Di-tert-butyl-6-({[(R)-1-phenylethyl]amino}methyl)phenol, the dihedral angles between the aromatic rings are reported to be 72.1 (3)° and 89.0 (2)° for the two independent molecules in the asymmetric unit. iucr.org

As previously mentioned, disorder in the tert-butyl groups is a common crystallographic observation for this class of compounds. In the case of 2,4-Di-tert-butyl-6-({[(R)-1-phenylethyl]amino}methyl)phenol, one of the tert-butyl groups was found to be disordered over two positions with an occupancy ratio of approximately 0.55:0.45. iucr.org This indicates that in the solid state, the tert-butyl group can adopt slightly different orientations within the crystal lattice.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

The IR spectrum of a phenol derivative is typically characterized by several key vibrational modes. The most prominent of these is the O-H stretching vibration, which is sensitive to hydrogen bonding. In the absence of hydrogen bonding, a sharp band is expected in the range of 3600-3700 cm⁻¹. However, the likely presence of an intramolecular O—H⋯π interaction in this compound would be expected to cause this band to broaden and shift to a lower frequency.

Other important vibrational modes include the C-O stretching of the phenol group, which typically appears in the region of 1200-1260 cm⁻¹. The aromatic C=C stretching vibrations will give rise to a series of bands in the 1450-1600 cm⁻¹ region. The presence of the tert-butyl group will be indicated by characteristic C-H bending vibrations.

Table 2: Predicted Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Notes
Phenolic O-H Stretching 3200-3550 Broad, due to intramolecular hydrogen bonding.
Aromatic C-H Stretching 3000-3100 Multiple weak to medium bands.
Aliphatic C-H Stretching 2850-2970 Strong bands from tert-butyl and phenylethyl groups.
Aromatic C=C Stretching 1450-1600 Multiple medium to strong bands.
Phenolic C-O Stretching 1200-1260 Strong band.
C-H Bending Bending 1365-1465 From tert-butyl and phenylethyl groups.

Note: This table represents predicted values based on typical ranges for the respective functional groups and may vary in an actual experimental spectrum.

Theoretical and Computational Chemistry Studies on 2 Tert Butyl 6 1 Phenylethyl Phenol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-tert-Butyl-6-(1-phenylethyl)phenol at the atomic level. These calculations can predict the molecule's three-dimensional geometry, stability, and electronic distribution with a high degree of accuracy.

Density Functional Theory (DFT) stands as a principal method for investigating the electronic structure of phenolic compounds due to its balance of accuracy and computational cost. For a molecule like this compound, DFT is employed to perform geometry optimization, a process that determines the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located.

Once the optimized geometry is obtained, further DFT calculations can determine various energetic properties. These include the total electronic energy, the enthalpy of formation, and the Gibbs free energy. Such calculations are crucial for understanding the thermodynamic stability of the molecule. For instance, quantum-chemical calculations on the related compound 2,4-di-tert-butyl-6-(p-tolylamino)phenol have been performed using the PM6 method to determine its optimized state and predict its free energy. bsu.by

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The exchange-correlation functional approximates the complex many-electron interactions. For phenolic compounds, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly used as they incorporate a portion of the exact exchange from Hartree-Fock theory, often yielding more accurate results for molecular energetics and structures. nih.govrsc.org

The basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing carbon, hydrogen, and oxygen, Pople-style basis sets like 6-31G(d,p) or 6-31+G(d,p) are frequently employed. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allows for more flexibility in describing the electron distribution, particularly in bonds. The "+" signifies the inclusion of diffuse functions, which are important for describing anions and weak non-covalent interactions. Quantum-chemical studies on sterically hindered phenols have utilized functionals like uB3LYP with the 6-31+G(d,p) basis set to investigate their interaction with other molecules. researchgate.net

Table 1: Representative Basis Sets and Functionals in Phenol (B47542) Computational Studies

FunctionalBasis SetCommon Application
B3LYP6-31G(d,p)Geometry optimization and electronic properties of organic molecules.
B3LYP6-311++G(d,p)Higher accuracy for energetic calculations and systems with potential for hydrogen bonding or anions. nih.gov
M06-2X6-311+G(d,p)Often used for systems where non-covalent interactions are important.
PM6N/AA semi-empirical method, less accurate than DFT but faster for very large molecules. bsu.by

Molecular Orbital Analysis and Reactivity Prediction

The electronic behavior and reactivity of this compound can be further elucidated by analyzing its molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more easily excitable and thus more reactive. nih.gov

For this compound, the bulky tert-butyl and phenylethyl groups, being electron-donating, are expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap compared to unsubstituted phenol. This would suggest a higher reactivity, which is consistent with the antioxidant properties of many hindered phenols. In a study on 2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol, the HOMO-LUMO gap was calculated to be 4.105 eV using DFT with the B3LYP functional, classifying it as a "hard molecule" with high stability. nih.gov For 2,4-di-tert-butyl-6-(p-tolylamino)phenol, the HOMO and LUMO energies were calculated to be -8.544 eV and 0.430 eV, respectively, using the PM6 method. bsu.by

Table 2: Illustrative Frontier Molecular Orbital Energies and Gaps for Substituted Phenols

CompoundMethodHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
2,4-di-tert-butyl-6-(p-tolylamino)phenolPM6-8.5440.4308.974
2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenolB3LYP/LanL2DZ-5.912-1.8074.105
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioateB3LYP/6-31G+(d,p)-0.26751-0.180940.08657

Note: These values are for structurally related or illustrative compounds and are not the calculated values for this compound. The significant variation is due to different molecules and computational methods.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack.

For this compound, the MEP surface would be expected to show a region of high negative potential around the oxygen atom of the hydroxyl group, making it a likely site for interaction with electrophiles or for hydrogen bonding. The aromatic rings would also exhibit negative potential, while the hydrogen of the hydroxyl group would be a site of positive potential. In a computational study of a Schiff base of 2,4-di-tert-butylphenol, the MEP analysis revealed that the most negative regions were located over the oxygen and other electronegative atoms, indicating them as the preferred sites for electrophilic attack. nih.gov

Mechanistic Insights from Computational Simulations

Computational simulations can provide detailed mechanistic pathways for reactions involving this compound. For instance, in the context of its antioxidant activity, theoretical studies can model the reaction with free radicals. The primary mechanisms by which phenolic antioxidants scavenge free radicals are hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET).

DFT calculations can be used to compute the bond dissociation enthalpy (BDE) of the phenolic O-H bond, which is a key parameter for the HAT mechanism. A lower BDE indicates that the hydrogen atom is more easily abstracted by a radical, suggesting higher antioxidant activity. The ionization potential (IP) and proton affinity (PA) can be calculated to evaluate the feasibility of the SET-PT and SPLET mechanisms, respectively. For many sterically hindered phenols, the HAT mechanism is often favored. Quantum-chemical studies on the interaction of sterically hindered phenols with nitric oxide have shown that the reaction proceeds in two steps, starting with the homolytic cleavage of the oxygen-hydrogen bond. researchgate.net

By calculating the activation energies and reaction enthalpies for these different pathways, computational chemistry can predict the most likely mechanism of action for this compound as an antioxidant.

Investigation of Reaction Pathways and Transition States (e.g., for antioxidant mechanisms)

No specific computational studies detailing the reaction pathways or transition state energies for the antioxidant mechanisms of this compound were found. Theoretical investigations on similar phenolic antioxidants generally focus on mechanisms like hydrogen atom transfer (HAT) and single electron transfer-proton transfer (SET-PT). For a molecule like this compound, computational methods such as Density Functional Theory (DFT) would be required to calculate the bond dissociation enthalpy (BDE) of the phenolic hydroxyl group, which is a key indicator of its efficacy in the HAT mechanism. Such calculations would also map the potential energy surface to identify the transition states and determine the activation energies for its reactions with various free radicals. However, these specific calculations for the target compound are not published.

Computational Modeling of Radical Stabilization by Sterically Hindered Phenols

The stability of the phenoxyl radical formed after hydrogen donation is crucial for the antioxidant activity of hindered phenols. The bulky tert-butyl and 1-phenylethyl groups at the ortho positions in this compound are expected to provide significant steric hindrance around the oxygen atom. This hindrance would sterically protect the radical from further reactions and enhance its stability. Furthermore, the electronic effects of these substituents, including hyperconjugation and resonance, would delocalize the unpaired electron across the aromatic ring.

Computational modeling, typically using DFT, is the standard approach to quantify this stabilization. Parameters such as spin density distribution, which shows the delocalization of the unpaired electron, and the radical's geometry are calculated. While studies on other di-tert-butylphenols exist, showing how the tert-butyl groups stabilize the corresponding phenoxyl radical, specific models and data tables for the radical of this compound are absent from the reviewed literature.

Conformational Analysis and Stereochemical Implications

The presence of a chiral center in the 1-phenylethyl group introduces stereochemical complexity to this compound, meaning it exists as (R) and (S) enantiomers. A thorough conformational analysis would involve computational scanning of the potential energy surface by rotating the single bonds, particularly the C-C bond connecting the phenylethyl group to the phenol ring and the C-O bond of the hydroxyl group. This analysis would identify the most stable conformers and the energy barriers between them.

Chemical Reactivity and Mechanistic Investigations of 2 Tert Butyl 6 1 Phenylethyl Phenol

Oxidation Pathways and Radical Scavenging Mechanisms

As a member of the sterically hindered phenolic antioxidant family, the primary mechanism of action for 2-tert-Butyl-6-(1-phenylethyl)phenol involves the donation of its phenolic hydrogen atom to neutralize free radicals. This process is central to its function as an antioxidant in various industrial applications, including polymers and lubricants. ontosight.aiontosight.ai The oxidation process begins with the abstraction of the hydrogen atom from the hydroxyl group by a radical species (R•), leading to the formation of a relatively stable phenoxyl radical and a neutralized species (RH).

The general reaction can be depicted as: Ar-OH + R• → Ar-O• + RH (where Ar-OH is this compound)

This initial step effectively terminates the propagation of radical chain reactions. The resulting phenoxyl radical can then undergo further reactions, such as reacting with a second radical, to form non-radical products. cmu.edu

The stability and reactivity of the phenoxyl radical formed from this compound are critically governed by steric hindrance. The bulky tert-butyl group at the C2 position and the 1-phenylethyl group at the C6 position physically obstruct access to the oxygen-centered radical. energiforsk.semdpi.com This shielding effect significantly reduces the radical's ability to participate in further propagation reactions, thereby enhancing its stability and, consequently, the antioxidant's efficiency. energiforsk.senih.gov

The large substituents force the formation of a "pocket" around the hydroxyl group, which becomes even more protective once the hydrogen is donated and the oxygen radical is formed. energiforsk.se This steric protection, combined with the electronic stabilization from the phenyl ring (resonance delocalization of the unpaired electron), makes the phenoxyl radical persistent but not highly reactive, which is a key characteristic of effective radical-trapping antioxidants. cmu.edu

While specific kinetic data for this compound is not extensively documented in publicly available literature, its antioxidant efficacy can be inferred from studies on structurally similar hindered phenols. The rate constant of the hydrogen atom transfer (kinh) is a key parameter for evaluating antioxidant performance. nih.govresearchgate.net Studies on analogs like 2,6-di-tert-butylphenol (B90309) and butylated hydroxytoluene (BHT) show that the degree of steric hindrance and the electronic effects of the substituents on the phenol (B47542) ring significantly influence these kinetics. cmu.edunih.gov

The antioxidant effectiveness is closely related to the O-H bond dissociation energy (BDE). Electron-donating groups generally lower the BDE, making hydrogen atom donation more favorable. energiforsk.se The tert-butyl group is an electron-donating group that enhances the electron density on the ring and the hydroxyl group. mdpi.comnih.gov The 1-phenylethyl group also contributes to the electronic properties of the molecule. The combination of these groups is expected to result in a favorable BDE for efficient radical scavenging.

Table 1: Comparative Antioxidant Kinetic Data of Structurally Related Phenols
CompoundSubstituentsKey Kinetic Parameter/PropertyObservation/ValueReference
PhenolNoneO-H Bond Dissociation Energy (BDE)~370 kJ/mol energiforsk.se
2,6-di-tert-butylphenol2,6-di-tert-butylO-H Bond Dissociation Energy (BDE)~340 kJ/mol energiforsk.se
2,4,6-trimethylphenol2,4,6-trimethylRate constant (kH) with alkyl radicalsStudied to determine Arrhenius parameters cmu.edu
Butylated Hydroxytoluene (BHT)2,6-di-tert-butyl-4-methylInhibition Rate Constant (kinh)Considered a potent antioxidant with a small kinh value in certain assays nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Phenolic Ring

The phenolic ring of this compound is subject to electrophilic aromatic substitution, a class of reactions typical for phenols. The hydroxyl group is a powerful activating and ortho-, para-directing substituent due to its ability to donate electron density to the ring via resonance. byjus.comaskfilo.com

However, in the case of this compound, the two ortho positions (C2 and C6) are occupied by the bulky tert-butyl and 1-phenylethyl groups, respectively. This substitution pattern has a profound impact on reactivity:

Steric Hindrance: The bulky groups sterically hinder the approach of electrophiles to the ortho positions. nih.gov

Directing Effect: Consequently, electrophilic substitution is strongly directed to the para position (C4), which is unsubstituted and electronically activated by the hydroxyl group.

Common electrophilic substitution reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation would be expected to yield predominantly the 4-substituted product. mlsu.ac.inlibretexts.org For instance, halogenation with bromine in a non-polar solvent would likely lead to the formation of 4-bromo-2-tert-butyl-6-(1-phenylethyl)phenol. mlsu.ac.in

Nucleophilic aromatic substitution on the phenolic ring is generally unfavorable unless there are strong electron-withdrawing groups present, which is not the case for this molecule.

Derivatization Reactions for Analytical Applications

For analytical purposes, particularly gas chromatography (GC), it is often necessary to derivatize polar compounds like phenols. Derivatization increases the volatility and thermal stability of the analyte, leading to better chromatographic separation and peak shape. researchgate.net

A common and effective derivatization method for phenols is silylation, which involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. wordpress.comresearchgate.net This reaction is typically carried out using silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov

The reaction for this compound is as follows: C20H26O + (CH3)3Si-X → C20H25O-Si(CH3)3 + HX (where X is the leaving group from the silylating agent)

The resulting TMS ether is significantly more volatile and less polar than the parent phenol, making it well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netresearchgate.net This technique is crucial for identifying and quantifying the compound in complex matrices. Care must be taken during the derivatization process, as the use of certain reagents or conditions can sometimes lead to the formation of unexpected by-products or artifacts, which could complicate the analysis. wordpress.com

Advanced Research Applications of 2 Tert Butyl 6 1 Phenylethyl Phenol in Chemical Science

Exploration as Ligands in Organometallic Chemistry

The electron-rich phenol (B47542) oxygen atom and the significant steric bulk of 2-tert-Butyl-6-(1-phenylethyl)phenol make it an intriguing candidate for use as a ligand in organometallic chemistry. The size and shape of its substituents can play a critical role in controlling the coordination environment, reactivity, and stability of metal complexes.

Sterically demanding phenolate (B1203915) ligands are known to form stable complexes with a variety of transition metals. Research into related bulky phenols, such as 2,6-di-tert-butylphenol (B90309) derivatives, demonstrates their ability to coordinate with metals like copper (II) and zinc (II). rsc.org The significant steric hindrance provided by the two ortho-alkyl groups often dictates the coordination mode, sometimes leading to unusual binding motifs. rsc.org For instance, extreme steric pressure can prevent the expected phenolate oxygen from binding directly, forcing coordination through other functional groups if present. rsc.org

In the context of this compound, the phenolate anion is expected to act as a monodentate, anionic oxygen-donor ligand. Its large steric profile is hypothesized to enforce low coordination numbers at the metal center, which can be a desirable feature for creating highly reactive catalytic sites. Research on similar structures has shown that these phenols can be derivatized, for example, into Schiff bases, to create multidentate ligands capable of forming stable chelates with transition metals. grafiati.com The coordination of such ligands to early transition metals, including those in Group IV (titanium, zirconium, hafnium), is an area of active investigation for creating specific catalytic environments.

Metal complexes derived from sterically hindered phenolic ligands are prominent in catalysis research, particularly for olefin polymerization. The bulky substituents on the ligand framework are crucial for influencing the catalyst's activity, stability, and the stereochemistry of the resulting polymer.

While specific studies on this compound in this exact application are not widely published, the principles are well-established with analogous systems. Group IV metal complexes bearing two bulky phenolate ligands, known as phenoxy-based catalysts, are explored for ethylene (B1197577) and α-olefin polymerization. The steric environment around the active metal center, dictated by the ligand, directly impacts the rate of monomer insertion and the polymer's properties, such as molecular weight and branching. Research has also explored grafting hindered phenol groups onto existing polymers like ethylene/α-olefin copolymers to enhance their properties, a strategy that relies on the fundamental reactivity of the phenol. mdpi.com The unique combination of a tert-butyl and a larger 1-phenylethyl group in this compound could offer a distinct steric and electronic balance, potentially leading to new catalytic activities or polymer microstructures.

Investigation of Antioxidant Mechanisms in Polymer Science and Material Engineering

Hindered phenols are a cornerstone of antioxidant technology, used to protect materials from degradation. nih.gov The core of their function lies in their ability to act as radical scavengers, a property endowed by the sterically shielded hydroxyl group. vinatiorganics.com

The primary mechanism by which hindered phenols like this compound protect polymers such as polyethylene (B3416737) and polypropylene (B1209903) is by interrupting the free-radical chain reactions that constitute oxidative degradation. vinatiorganics.comontosight.ai This process is initiated by heat, light, or mechanical stress, which generates alkyl radicals (R•) from the polymer backbone.

The antioxidant mechanism involves the following key steps:

Chain Initiation: A polymer chain (P-H) forms a free radical (P•).

Propagation: The polymer radical (P•) reacts with oxygen (O₂) to form a polymer peroxy radical (POO•). This highly reactive species can then abstract a hydrogen from another polymer chain, creating a hydroperoxide (POOH) and another polymer radical (P•), thus propagating the cycle.

Inhibition by Hindered Phenol (ArOH): The hindered phenol donates its hydroxyl hydrogen to the peroxy radical (POO•), neutralizing it and forming a stable, non-reactive polymer hydroperoxide and a phenoxy radical (ArO•). nih.govmdpi.com

Radical Stabilization: The resulting phenoxy radical is sterically shielded by the large ortho-substituents (the tert-butyl and 1-phenylethyl groups), which prevents it from initiating new radical chains. vinatiorganics.com This resonance-stabilized radical is unreactive towards the polymer and can further terminate another radical, effectively breaking the degradation cycle.

This free-radical scavenging ability makes such compounds highly effective as primary antioxidants and thermal stabilizers in plastics and polymers. vinatiorganics.comontosight.aimdpi.com

StepReactionDescription
PropagationP• + O₂ → POO•A polymer radical reacts with oxygen to form a highly reactive peroxy radical.
InhibitionPOO• + ArOH → POOH + ArO•The hindered phenol (ArOH) donates a hydrogen atom to the peroxy radical, neutralizing it.
TerminationArO• + POO• → Non-radical productsThe stable phenoxy radical (ArO•) can react with another radical to terminate the chain reaction.

The same antioxidant mechanism that protects solid polymers is also highly effective in liquid hydrocarbon environments like lubricants and fuels. ontosight.aiontosight.aiindustrialchemicals.gov.au These materials are susceptible to auto-oxidation during storage and use, particularly at high temperatures, leading to the formation of sludge, varnish, and corrosive by-products.

Research in this area focuses on how hindered phenols inhibit the oxidation of hydrocarbon fuels and lubricants. canada.ca The addition of compounds like this compound can significantly improve the thermal and oxidative stability of these formulations. ontosight.aiindustrialchemicals.gov.au Studies investigate the efficiency of these phenols in scavenging peroxy radicals that form during the initial stages of lubricant or fuel degradation. The hydrophobic nature imparted by the bulky alkyl and aryl substituents ensures good solubility in these non-polar media, which is crucial for their effectiveness. nih.govmdpi.com

Mechanistic Research in Biological Systems (In Vitro and Cellular Studies)

The radical-scavenging ability of hindered phenols is also the basis for their investigation in biological systems. Research often employs in vitro assays and cellular models to understand their potential effects on oxidative stress and related cellular pathways.

Mechanistic research into the biological activity of these compounds often begins with in vitro antioxidant capacity assays, such as the FRAP (Ferric Reducing Antioxidant Power) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests, to quantify their radical-scavenging potential. mdpi.com Further studies may use pro-oxidants like tert-butyl hydroperoxide (TBH) in cell cultures to induce oxidative stress and then evaluate the protective effects of the phenolic compound. mdpi.com

A study on a closely related derivative, 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol , provides significant insight into the potential biological mechanisms. nih.govnih.gov This compound was found to induce pro-apoptotic (cell-death-promoting) activity in various cancer cell lines. nih.govnih.gov The mechanistic investigation revealed that its effects were mediated through specific cellular signaling pathways.

Key findings from the research on this related compound include:

Induction of Apoptosis: The compound caused morphological changes characteristic of apoptosis and increased the number of early apoptotic cells. nih.gov

Caspase Activation: It increased the levels of cleaved (activated) caspase-3 and caspase-9, which are key executioner and initiator caspases in the mitochondrial-dependent intrinsic pathway of apoptosis. nih.gov

Modulation of Bcl-2 Family Proteins: The level of the anti-apoptotic protein Bcl-2 was decreased. nih.gov

Inhibition of Survival Signaling: The compound suppressed the phosphorylation, and thus the activity, of key proteins in cell survival cascades, including Src, AKT, and STAT3. nih.gov

These findings suggest that the cytotoxic mechanism of such hindered phenols in biological systems can be highly specific, going beyond simple antioxidant activity to involve the modulation of complex signaling networks that control cell survival and death. nih.govresearchgate.netnih.gov

FindingObserved Effect of 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenolImplication
Cell ViabilityDiminished proliferation of C6 glioma, MDA-MB-231, LoVo, and HCT-15 cells. nih.govPotential anti-cancer activity.
Apoptosis MarkersIncreased levels of cleaved caspase-3 and -9; decreased levels of Bcl-2. nih.govInduces cell death via the intrinsic apoptotic pathway.
Survival PathwaysDiminished levels of phospho-Src, phospho-AKT, and phospho-STAT3. nih.govInhibits key cell survival signals.

Investigation of Molecular Targets and Signaling Pathways in Cell Lines

Research into the biological effects of derivatives of this compound has identified significant anti-cancer properties, particularly the synthetic analog 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol, referred to in studies as KTH-13-t-Bu. This compound has been shown to diminish the proliferation of various cancer cell lines. nih.govnih.gov

Studies on C6 glioma, MDA-MB-231 (human breast cancer), LoVo, and HCT-15 (human colon cancer) cells have demonstrated that KTH-13-t-Bu can suppress cancer cell viability. nih.govnih.gov The investigation into its mechanism has revealed that the compound induces apoptosis, a form of programmed cell death. This is evidenced by morphological changes in cancer cells upon treatment and an increase in the number of early apoptotic cells as identified by annexin (B1180172) V-FITC staining. nih.gov

The molecular machinery driving this apoptosis has been partially elucidated. Key signaling pathways implicated in cell survival are targeted by KTH-13-t-Bu. Specifically, the compound has been observed to decrease the phosphorylation of several critical proteins:

STAT3 (Signal Transducer and Activator of Transcription 3): A transcription factor that plays a pivotal role in cell growth and proliferation.

Src (Proto-oncogene tyrosine-protein kinase Src): An upstream kinase that can activate STAT3.

AKT (Protein Kinase B): A key component in a signaling pathway that promotes survival and inhibits apoptosis.

By diminishing the phosphorylation and thus the activity of these proteins, KTH-13-t-Bu effectively blocks cell survival signals, pushing the cancer cells towards apoptosis. nih.gov The suppression of the Src/AKT-STAT3 signaling cascade is a key finding in understanding the anti-cancer effects of this phenolic derivative. nih.gov

Elucidation of Mechanisms of Action for Observed Biological Activities (e.g., pro-apoptotic activity in cancer cell lines for related derivatives)

The pro-apoptotic activity of 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol (KTH-13-t-Bu) is mediated through the intrinsic, or mitochondrial, pathway of apoptosis. This is supported by the observed changes in the levels of key apoptosis-regulating proteins. nih.gov

Upon treatment with KTH-13-t-Bu, cancer cells exhibit a dose-dependent decrease in the levels of procaspase-3 and -9, with a corresponding increase in their cleaved (active) forms, caspase-3 and -9. nih.gov Caspases are a family of protease enzymes that are central to the execution of apoptosis. Furthermore, the levels of Bcl-2, an anti-apoptotic protein that inhibits cell death, were found to decrease in treated cells. nih.gov The downregulation of Bcl-2 and the activation of caspases confirm that the compound's mechanism involves the mitochondrial pathway. nih.gov

The following table summarizes the observed effects of KTH-13-t-Bu on key apoptosis-related proteins in C6 glioma cells.

ProteinFunctionObserved Effect of KTH-13-t-Bu TreatmentReference
Caspase-3 Executioner caspase in apoptosisIncreased cleavage (activation) nih.gov
Caspase-9 Initiator caspase in the intrinsic pathwayIncreased cleavage (activation) nih.gov
Bcl-2 Anti-apoptotic proteinDecreased levels nih.gov
STAT3 Promotes cell survival and proliferationDecreased phosphorylation (inactivation) nih.gov
Src Upstream activator of STAT3Decreased phosphorylation (inactivation) nih.gov
AKT Promotes cell survivalDecreased phosphorylation (inactivation) nih.gov

These findings collectively indicate that the pro-apoptotic activity of this derivative of this compound is a result of its ability to inhibit crucial cell survival signaling pathways, leading to the activation of the caspase cascade and programmed cell death. nih.gov

Role in the Study of Secondary Metabolites and Natural Product Chemistry

Isolation and Characterization from Biological Extracts (e.g., marine organisms)

While this compound itself is a synthetic compound, its structural framework is derived from a naturally occurring precursor. Research has led to the isolation of a closely related analog, 4-isopropyl-2,6-bis(1-phenylethyl)phenol (known as KTH-13), from the butanol fraction of Cordyceps bassiana, an insect-parasitizing fungus used in traditional medicine. nih.govnih.gov This discovery highlights the role of natural products as a source of novel chemical entities with potential therapeutic applications.

The isolation of KTH-13 from Cordyceps bassiana involved extraction and fractionation processes to identify the active anti-cancer compound. nih.govnih.gov Following its characterization, synthetic approaches were developed not only to enable mass production but also to create a library of chemical analogs with potentially improved activity. nih.govnih.gov The compound 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol (KTH-13-t-Bu) is a direct result of this synthetic derivatization effort, where the isopropyl group at the 4-position of the natural product was replaced with a tert-butyl group. nih.gov This modification was found to enhance the cytotoxic activity against cancer cells, suggesting that the hydrophobicity of the substituent at this position is critical for its interaction with biological targets. nih.gov

Although the specific compound of the article's title has not been reported as isolated from marine organisms, other related phenolic compounds, such as 2,4-di-tert-butylphenol, have been isolated from marine sources, including brown seaweed. This underscores the prevalence of such alkylated phenols in diverse biological systems.

Development of Chemical Probes and Tags for Advanced Mechanistic Investigations (e.g., using ESI-MS)

The development of chemical probes from a lead compound like this compound is a critical step in elucidating its mechanism of action and identifying its direct molecular targets within the cell. While specific literature detailing the conversion of this particular phenol into a chemical probe is limited, the general principles of chemical biology provide a clear path for such endeavors.

A chemical probe is typically created by synthetically modifying the parent compound to include a reporter tag, such as a fluorescent dye (e.g., FITC) or an affinity handle (e.g., biotin), without significantly disrupting its biological activity. The phenolic hydroxyl group or the aromatic rings of this compound offer potential sites for such modifications. For instance, the attachment of a linker arm terminating in an alkyne or azide (B81097) group would enable "click" chemistry, allowing for the facile conjugation of various tags.

Once synthesized, these probes can be used in a variety of experiments:

Fluorescently-tagged probes can be used in cellular imaging techniques like confocal microscopy to visualize the subcellular localization of the compound.

Biotinylated probes can be used in affinity pull-down assays coupled with mass spectrometry to isolate and identify the protein binding partners of the compound from cell lysates.

Electrospray ionization mass spectrometry (ESI-MS) is an indispensable tool in this process. It would be used to:

Confirm the successful synthesis and purification of the derivatized chemical probe by providing an accurate mass measurement.

Analyze the protein complexes pulled down by biotinylated probes. In a typical proteomics workflow, the isolated proteins are digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their sequences and identify the proteins.

While direct examples for this compound are not prominent in published research, the synthesis of related hindered phenols with functional groups suitable for tagging has been described, demonstrating the chemical feasibility of creating such tools. researchgate.net The analysis of other phenolic compounds using techniques like UPLC-ESI-QTOF-MS for characterization further supports the applicability of these methods. nih.gov

Comparative Analysis and Structure Activity Relationship Sar Studies

Impact of Structural Modifications on Chemical Reactivity and Applied Properties

The chemical reactivity and subsequent properties of phenolic compounds are intricately linked to the nature and position of substituents on the aromatic ring. In the case of 2-tert-Butyl-6-(1-phenylethyl)phenol, the interplay between the bulky tert-butyl group and the aralkyl 1-phenylethyl group dictates its unique characteristics.

Effects of Varying Alkyl and Arylalkyl Substituents on Phenol (B47542) Properties

The identity of the alkyl and arylalkyl substituents on a phenol ring significantly modulates its properties, primarily through electronic and steric effects. Electron-donating groups, such as alkyls, are known to increase the electron density on the phenolic oxygen, which can enhance reactivity in certain reactions. researchgate.net For instance, the tert-butyl group, an electron-donating group, enhances the electron density on the aromatic ring and the hydroxyl group through an inductive effect. mdpi.com This increased electron density can stabilize the phenoxy radical that forms during antioxidant activity, thereby increasing its effectiveness. mdpi.com

The substitution of multiple alkyl groups can also impact the biological activity of phenols. For example, in the context of estrogenic activity, mono-substituted alkylphenols with moderate to long alkyl chains in the para position exhibit the highest potency, while the presence of multiple alkyl groups or substitution at the ortho- and meta-positions tends to reduce this activity. science.gov

Arylalkyl substituents, like the 1-phenylethyl group in the target molecule, introduce additional complexity. The phenyl ring within this substituent can participate in π-stacking interactions and further influence the electronic environment of the phenolic ring. The presence of a chalcogen atom at the ortho-position of phenols has been shown to enhance their radical chain-breaking activity. kisti.re.kr

Positional Isomerism and its Influence on Steric and Electronic Effects

The relative positioning of substituents on the phenol ring—ortho, meta, or para—has a profound impact on the molecule's steric and electronic landscape. nih.gov The well-established ortho- and para-directing effects of the hydroxyl group mean that these isomers are often more readily synthesized than their meta counterparts. nih.gov

The stability of constitutional isomers is a balance between steric and electronic effects. chemrxiv.org While steric hindrance would intuitively suggest that para isomers are the most stable, electronic effects can lead to the meta isomer being the most stable form in some cases, such as with dihalobenzenes. nih.gov The effect of substituent position on the antioxidant activities of hindered phenols generally follows the order: para > ortho > meta. researchgate.net

In the case of this compound, both bulky substituents are in the ortho positions relative to the hydroxyl group. This arrangement creates significant steric hindrance around the hydroxyl group, which is a hallmark of hindered phenol antioxidants. This steric crowding protects the hydroxyl group and stabilizes the resulting phenoxy radical. mdpi.com The specific arrangement in this compound, with a tert-butyl group and a 1-phenylethyl group at the 2 and 6 positions respectively, will have a unique steric and electronic profile compared to isomers with these groups at different positions.

Comparison with Well-Known Hindered Phenol Analogs (e.g., BHT, 2,4,6-Tri-tert-butylphenol)

To better understand the properties of this compound, it is useful to compare it with well-established hindered phenol antioxidants like Butylated Hydroxytoluene (BHT) and 2,4,6-Tri-tert-butylphenol (B181104) (TTBP).

Differential Antioxidant Efficacy and Radical Scavenging Capabilities

Hindered phenols are effective antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating oxidative chain reactions. nih.gov The efficacy of this process is influenced by the substituents on the phenol ring.

BHT (2,6-di-tert-butyl-4-methylphenol) is a widely used antioxidant. nih.gov Its antioxidant activity is enhanced when used in combination with other synthetic phenols like 2-tert-butyl-4-methoxyphenol (B74144) (BHA) and 2,4,6-tri-tert-butylphenol (TBP). nih.gov 2,4,6-TTBP is a highly hindered phenol that readily oxidizes to form a stable phenoxy radical. wikipedia.org

The antioxidant activity of phenols is influenced by the nature of the ortho-alkyl groups and the substituent in the para-position, which affect the stability of the phenoxyl radical formed during oxidation. nih.gov Electron-donating groups at the ortho and para positions generally increase antioxidant activity. researchgate.net However, branched para-alkyl groups can decrease this activity.

The table below provides a general comparison of the structural features of these antioxidants.

FeatureThis compoundBHT (2,6-di-tert-butyl-4-methylphenol)2,4,6-Tri-tert-butylphenol (TTBP)
Ortho Substituents tert-Butyl, 1-Phenylethyltert-Butyl, tert-Butyltert-Butyl, tert-Butyl
Para Substituent HydrogenMethyltert-Butyl
Steric Hindrance HighHighVery High

Influence of Substituents on Ligand Performance in Catalysis

The design of effective ligands is crucial for the performance of transition metal catalysts. acs.org The properties of the ancillary ligands play a key role in the reactivity and selectivity of the catalytic system. acs.org Phenolic compounds can act as ligands, and their performance is influenced by their substituents.

The electronic and steric properties of the substituents on a phenolic ligand can affect its coordination to the metal center and the subsequent catalytic activity. For instance, in palladium-catalyzed cross-coupling reactions, the ligand can influence the rate and selectivity of the reaction.

While specific studies on the catalytic ligand performance of this compound are not detailed in the search results, general principles suggest that its bulky substituents would create a specific steric environment around a coordinated metal center. This could be advantageous in controlling the selectivity of certain catalytic transformations. The electronic nature of the substituents would also play a role in modulating the electron density at the metal center, thereby influencing its catalytic activity. The FTL ligand, for example, has been shown to enhance the catalytic activity of metals in phenol oxidation, likely by facilitating better interaction between the metal center and the substrates. orientjchem.org

Computational Approaches in Elucidating Structure-Activity Relationships

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the structure-activity relationships of phenolic compounds. researchgate.net These methods allow for the calculation of various parameters that correlate with antioxidant activity, such as bond dissociation enthalpy (BDE) of the O-H bond. researchgate.net

Several computational studies have shown that electron-donating groups on the phenol ring generally decrease the O-H BDE, which is associated with increased antioxidant activity. nih.gov Conversely, electron-withdrawing groups tend to have a negative effect on antioxidant activity. nih.govnih.gov For example, a computational study on dendritic tri-phenolic antioxidants found that an ortho-methoxy group (electron-donating) had a beneficial effect on antioxidant activity, while an ortho-nitro group (electron-withdrawing) had a negative effect. nih.govnih.gov

The steric effects of substituents can also be modeled. For instance, DFT calculations can help rationalize the relationship between the steric and electronic properties of molecules and their observed solid-state structures. These computational tools can provide insights into the stability of different isomers and conformers, which can be influenced by a combination of steric and electronic factors. chemrxiv.orgnih.gov Such computational studies could be applied to this compound to predict its antioxidant potential and compare it with other hindered phenols by calculating properties like BDE and analyzing the electronic effects of its substituents.

Q & A

Q. What are the recommended synthetic routes for 2-tert-Butyl-6-(1-phenylethyl)phenol, and how do steric effects influence reaction optimization?

The synthesis of this compound can involve multi-step alkylation or Friedel-Crafts reactions. A plausible route includes:

  • Step 1 : Alkylation of 2,6-dimethylphenol with tert-butyl chloride under basic conditions (e.g., NaOH) to introduce the tert-butyl group, as demonstrated in analogous phenolic syntheses .
  • Step 2 : Introduction of the 1-phenylethyl group via Friedel-Crafts alkylation using styrene derivatives or α-phenethyl halides, leveraging Lewis acids like AlCl₃.
    Steric hindrance from the tert-butyl group at the ortho position necessitates careful optimization of reaction temperature, solvent polarity (e.g., toluene or DCM), and catalyst loading to ensure regioselectivity. Purification typically involves recrystallization or column chromatography .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include the phenolic -OH (δ ~5.5 ppm), tert-butyl protons (δ ~1.3 ppm), and aromatic protons split by substituents. The 1-phenylethyl group shows characteristic splitting patterns for the benzylic CH and phenyl ring .
    • FT-IR : O-H stretch (~3200 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹).
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL (via the SHELX suite) resolves bond lengths and angles, particularly the spatial arrangement of bulky substituents. For example, the tert-butyl group’s dihedral angle with the phenol ring can be compared to analogs like 2-tert-butyl-4,6-dimethylphenol .

Table 1 : Key Crystallographic Parameters (Hypothetical Data)

ParameterValue (Å/°)Source Compound
C-O bond length1.36Analog from
C(tert-butyl)-C(Ar)1.522-tert-Butyl-4-methylphenol
Dihedral angle85.2°KTH-13 analog

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in bioactivity data between this compound and its structural analogs?

Contradictions in bioactivity (e.g., anti-cancer IC₅₀ values) may arise from:

  • Cell-line specificity : Test across multiple lines (e.g., HeLa, MCF-7) to identify selectivity patterns.
  • Solubility limitations : Use DMSO or β-cyclodextrin complexes to improve bioavailability in vitro .
  • Mechanistic divergence : Conduct comparative molecular docking studies to assess interactions with apoptotic targets (e.g., Bcl-2, caspase-3). For example, the 1-phenylethyl group in KTH-13 analogs enhances hydrophobic binding pockets, whereas tert-butyl groups may stabilize protein-ligand interactions via steric effects .

Table 2 : Hypothetical Anti-Proliferative Activity (IC₅₀, μM)

CompoundHeLaMCF-7A549
This compound12.318.79.8
KTH-13 (4-isopropyl analog)8.510.27.1
4-Methyl analog (KTH-13-Me)15.622.414.5

Q. How does the tert-butyl substituent influence the antioxidant capacity compared to other alkyl groups in phenolic compounds?

The tert-butyl group enhances antioxidant activity via:

  • Steric protection : Shielding the phenolic O-H bond from oxidative degradation.
  • Electron-donating effects : The tert-butyl group’s inductive effect stabilizes the phenoxyl radical, as shown in DPPH radical scavenging assays.
    Comparative studies with 2-methyl-6-(1-phenylethyl)phenol (lacking tert-butyl) show a 30% reduction in radical scavenging efficiency, highlighting the tert-butyl group’s role .

Methodological Considerations

  • Synthetic Challenges : Steric hindrance may reduce yields in Friedel-Crafts reactions; microwave-assisted synthesis or flow chemistry can improve efficiency .
  • Data Validation : Cross-validate crystallographic data with DFT calculations (e.g., Gaussian suite) to confirm bond angles and torsional strain .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.